N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide
Description
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a cyclopentane carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C25H30ClN3O2 |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H30ClN3O2/c1-2-23(30)29-16-14-28(15-17-29)22-11-10-20(26)18-21(22)27-24(31)25(12-6-7-13-25)19-8-4-3-5-9-19/h3-5,8-11,18H,2,6-7,12-17H2,1H3,(H,27,31) |
InChI Key |
SLHVKXIHXZPHJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the phenyl and cyclopentane carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-3-nitrobenzamide
Uniqueness
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, such as the combination of a piperazine ring with a phenyl and cyclopentane carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
Biological Activity
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C22H30ClN3O
- Molecular Weight : 397.95 g/mol
Structural Characteristics
The structure includes a chloro-substituted phenyl ring, a piperazine moiety, and a cyclopentanecarboxamide group, which are crucial for its biological interactions.
This compound exhibits biological activity primarily through:
- Receptor Modulation : The compound acts as a modulator for several neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its piperazine structure allows it to interact effectively with various receptors, including serotonin and dopamine receptors.
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through pathways associated with apoptosis and cell cycle regulation.
Pharmacological Effects
The compound has shown promise in various pharmacological studies:
- Antidepressant Activity : In animal models, it has demonstrated effects similar to traditional antidepressants, likely due to its influence on serotonin pathways.
- Antipsychotic Properties : Its ability to modulate dopamine receptors indicates potential use in treating psychotic disorders.
- Anti-cancer Effects : Research indicates that it may inhibit tumor growth in certain cancer cell lines, making it a candidate for further oncological studies.
Data Table: Biological Activity Summary
| Activity Type | Effect | Study Reference |
|---|---|---|
| Antidepressant | Reduces depressive behaviors | |
| Antipsychotic | Decreases psychotic symptoms | |
| Anti-cancer | Inhibits cancer cell proliferation |
Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors when compared to control groups. The mechanism was attributed to enhanced serotonergic activity.
Study 2: Anti-Cancer Potential
In vitro studies using human cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis. This effect was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
